molecular formula C11H13NO2 B13590311 4-(4-Ethylphenyl)oxazolidin-2-one

4-(4-Ethylphenyl)oxazolidin-2-one

Cat. No.: B13590311
M. Wt: 191.23 g/mol
InChI Key: JSVCBCJUCWTGAR-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization using ethyl carbonate or phosgene . Another approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable methods such as the use of continuous flow reactors. These methods ensure consistent product quality and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazolidinones, hydroxylated derivatives, and various phenyl-substituted compounds .

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 4-(4-Ethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxazolidinones.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(4-ethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)10-7-14-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13)

InChI Key

JSVCBCJUCWTGAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2COC(=O)N2

Origin of Product

United States

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